molecular formula C7H8N2O3S B3161121 Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate CAS No. 868238-05-5

Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Cat. No. B3161121
CAS RN: 868238-05-5
M. Wt: 200.22 g/mol
InChI Key: OPVUEYDEWBEOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate” is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been synthesized by interacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3S/c1-12-6(11)3-4-2-5(10)9-7(13)8-4/h2H,3H2,1H3,(H2,8,9,10,13) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.22 . It is recommended to be stored at room temperature . The density and pKa of this compound are predicted to be 1.42±0.1 g/cm3 and 7.08±0.20, respectively .

Scientific Research Applications

Synthesis of New Metal Complexes

“Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate” has been used in the synthesis of new metal complexes. For instance, a new Au (III) complex was synthesized using 6-methyl-2-thioxo-2,3-dihydropyrimidin-4 (1 H )-one . The compound was analyzed using several methods, including determining its melting point and employing UV-Vis, IR, ATR, 1 H NMR, HSQC, and Raman spectroscopy for the free ligand .

Antimicrobial Studies

The compound has shown potential in antimicrobial studies. The synthesized Au (III) complex demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts .

Synthesis of Potential Anticonvulsants

“Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate” has been used in the synthesis of potential anticonvulsants. Research aimed at synthesizing new potential anticonvulsants in the series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides . The structure of compounds was confirmed by 1H Nuclear magnetic resonance (NMR)-spectroscopy, LCMS, and elemental analysis .

Anticonvulsant Activity

The synthesized compounds have shown anticonvulsant activity. In studies, the highest anticonvulsant activity demonstrated a compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, which decreased the lethality, the number and the severity of seizures, and increased their latent period .

Anticancer Evaluation

“Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate” has been used in the synthesis of compounds for anticancer evaluation .

QSAR Studies

The compound has been used in Quantitative Structure-Activity Relationship (QSAR) studies .

properties

IUPAC Name

methyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)3-4-2-5(10)9-7(13)8-4/h2H,3H2,1H3,(H2,8,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVUEYDEWBEOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185412
Record name Methyl 1,2,3,6-tetrahydro-6-oxo-2-thioxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

CAS RN

868238-05-5
Record name Methyl 1,2,3,6-tetrahydro-6-oxo-2-thioxo-4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868238-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,6-tetrahydro-6-oxo-2-thioxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Reactant of Route 6
Methyl (6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.